1-(3-(Methoxymethyl)phenyl)piperazine 1-(3-(Methoxymethyl)phenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18202848
InChI: InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-(3-(Methoxymethyl)phenyl)piperazine

CAS No.:

Cat. No.: VC18202848

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Methoxymethyl)phenyl)piperazine -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1-[3-(methoxymethyl)phenyl]piperazine
Standard InChI InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Standard InChI Key AWNWKCOFCHPGJC-UHFFFAOYSA-N
Canonical SMILES COCC1=CC(=CC=C1)N2CCNCC2

Introduction

Chemical Identity and Structural Features

1-(3-(Methoxymethyl)phenyl)piperazine (C12H18N2O) differs from its methoxy-substituted analog, 1-(3-methoxyphenyl)piperazine (C11H16N2O), by the addition of a methylene (-CH2-) spacer between the oxygen atom and the phenyl ring. This structural modification alters electronic and steric properties, potentially influencing reactivity and biological activity. The methoxymethyl group enhances lipophilicity compared to the methoxy variant, which may impact solubility and membrane permeability .

Key molecular descriptors include:

  • Molecular weight: 206.29 g/mol

  • Hydrogen bond donors: 2 (piperazine NH groups)

  • Hydrogen bond acceptors: 3 (two piperazine N atoms, one ether oxygen)

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 1-(3-(Methoxymethyl)phenyl)piperazine is documented in the provided sources, analogous methodologies for 1-(3-methoxyphenyl)piperazine offer a template . A plausible route involves:

  • Buchwald-Hartwig Amination:
    Reacting 3-(methoxymethyl)bromobenzene with piperazine in the presence of a palladium catalyst (e.g., Pd(dba)2) and a ligand (e.g., Xantphos). This method, demonstrated for the methoxy analog, achieves yields up to 96% under optimized conditions (120°C, 3 hours) .

  • Protection-Deprotection Strategy:

    • Step 1: Protect piperazine with a BOC group.

    • Step 2: Couple with 3-(methoxymethyl)bromobenzene via nucleophilic aromatic substitution.

    • Step 3: Remove the BOC group using trifluoroacetic acid .

Critical Reaction Parameters

  • Catalyst loading: 0.5 mol% Pd relative to aryl halide .

  • Base: Sodium tert-butoxide (NaOtBu) in stoichiometric excess (1.38:1 vs. aryl halide) .

  • Solvent: o-Xylene, which facilitates high-temperature reactions (120°C) .

Physicochemical Properties

Data extrapolated from 1-(3-methoxyphenyl)piperazine ( ):

PropertyValue
Melting point201–204°C
Boiling point150°C at 0.5 mmHg
Density1.114 g/mL at 25°C
Refractive indexNot reported
SolubilityDMF: 10 mg/mL; Ethanol: 10 mg/mL
pKa8.98 (predicted)

The methoxymethyl variant is expected to exhibit:

  • Higher lipophilicity: LogP ≈ 2.5 (vs. 2.1 for methoxy analog).

  • Reduced crystallinity: Due to increased alkyl chain flexibility.

Pharmacological and Industrial Applications

GABA Receptor Modulation

1-(3-Methoxyphenyl)piperazine acts as an inhibitor of the human α1β2γ2 GABAA receptor . The methoxymethyl derivative may exhibit enhanced binding affinity due to increased hydrophobic interactions with receptor pockets.

Intermediate in Antidepressant Synthesis

Piperazine derivatives are critical intermediates in drugs like mirtazapine. Patent US7041826B2 highlights the use of 1-methyl-3-phenylpiperazine in mirtazapine synthesis, underscoring the role of piperazine scaffolds in neuropharmacology .

Material Science Applications

Piperazine derivatives are employed in polymer cross-linking and corrosion inhibitors. The methoxymethyl group’s electron-donating properties could enhance coordination with metal surfaces.

Hazard StatementPrecautions
H314Causes severe skin burns
PrecautionaryUse gloves, eye protection

For the methoxymethyl analog, similar hazards are anticipated, with additional precautions needed due to potential higher volatility.

ManufacturerQuantityPrice
Sigma-Aldrich5g$21.84
TCI Chemical25g$188

Prices for the methoxymethyl variant are expected to be 20–30% higher due to synthetic complexity.

Regulatory and Environmental Considerations

  • WGK Germany: 3 (highly water-polluting) .

  • RIDADR: UN 3267 (corrosive liquid, basic, organic).

  • Biodegradation: Piperazine derivatives are generally slow to degrade, requiring specialized wastewater treatment.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce reliance on palladium catalysts.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways of methoxymethyl derivatives.

  • Environmental Impact: Evaluating ecotoxicity in aquatic ecosystems.

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